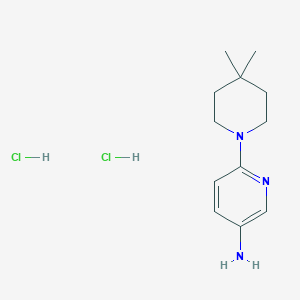

6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride

CAS No.: 1461715-60-5

Cat. No.: VC2868722

Molecular Formula: C12H21Cl2N3

Molecular Weight: 278.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1461715-60-5 |

|---|---|

| Molecular Formula | C12H21Cl2N3 |

| Molecular Weight | 278.22 g/mol |

| IUPAC Name | 6-(4,4-dimethylpiperidin-1-yl)pyridin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C12H19N3.2ClH/c1-12(2)5-7-15(8-6-12)11-4-3-10(13)9-14-11;;/h3-4,9H,5-8,13H2,1-2H3;2*1H |

| Standard InChI Key | VBDWARUUGSFTPV-UHFFFAOYSA-N |

| SMILES | CC1(CCN(CC1)C2=NC=C(C=C2)N)C.Cl.Cl |

| Canonical SMILES | CC1(CCN(CC1)C2=NC=C(C=C2)N)C.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride is a pyridine derivative containing a 4,4-dimethylpiperidine substituent at the 6-position and an amine group at the 3-position, with two hydrochloride counter-ions. The compound's structural characteristics and identifiers are summarized in Table 1.

Table 1: Chemical Identity and Structural Properties

| Parameter | Information |

|---|---|

| IUPAC Name | 6-(4,4-dimethylpiperidin-1-yl)pyridin-3-amine;dihydrochloride |

| CAS Registry Number | 1461715-60-5 |

| Molecular Formula | C₁₂H₂₁Cl₂N₃ |

| Molecular Weight | 278.220 g/mol |

| InChIKey | VBDWARUUGSFTPV-UHFFFAOYSA-N |

| Synonyms | NE19079 |

The compound contains three nitrogen atoms: one in the pyridine ring, one in the piperidine moiety, and one in the amine group. The piperidine ring is characterized by two methyl groups at the 4-position, creating a quaternary carbon center that influences the conformational properties of the molecule .

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride is essential for its proper handling, storage, and application in research settings. These properties dictate its behavior in various chemical and biological systems.

Table 2: Physical and Chemical Properties

| Property | Description |

|---|---|

| Physical State | Solid |

| Color | White to off-white |

| Solubility | Slightly soluble in aqueous acid, DMSO (when heated and sonicated), and methanol |

| Storage Temperature | 2-8°C under inert gas (nitrogen or argon) |

| H-Bond Donor Count | 3 |

| H-Bond Acceptor Count | 3 |

The compound's dihydrochloride salt form enhances its stability and improves its solubility in polar solvents compared to the free base . The presence of the amine group at the 3-position of the pyridine ring makes it a potential hydrogen bond donor, while the nitrogen atoms in the pyridine and piperidine rings can act as hydrogen bond acceptors, contributing to its interactions with biological targets.

| Category | Classification |

|---|---|

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) |

Hazard Statements

The following hazard statements apply to 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

Precautionary Measures

Appropriate precautionary measures should be implemented when handling this compound:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash skin thoroughly after handling

-

P271: Use only outdoors or in a well-ventilated area

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water

-

P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Applications in Research and Development

6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride finds applications primarily in research and development contexts, particularly in medicinal chemistry and pharmaceutical research.

Medicinal Chemistry Applications

The compound's structural features make it relevant for several medicinal chemistry applications:

-

Building Block for Drug Discovery: The compound can serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic properties.

-

Structure-Activity Relationship Studies: The 4,4-dimethylpiperidine moiety connected to a pyridine ring represents a privileged structure in medicinal chemistry, often associated with various biological activities.

-

Pharmacophore Development: The nitrogen-containing heterocyclic structure can be incorporated into pharmacophore models for drug design purposes.

Related Compounds in Drug Development

Similar pyridine-piperidine scaffolds have been explored in the development of compounds with various pharmacological activities:

-

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibitors: Related compounds containing pyridine moieties have been investigated as potential inhibitors of MmpL3, which plays a crucial role in mycolic acid transport in mycobacteria .

-

Kinase Inhibitors: Compounds with similar structural features have been explored in the development of kinase inhibitors, including Janus kinase (JAK) inhibitors.

Analytical Methods

Various analytical techniques can be employed for the characterization and analysis of 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H-NMR and <sup>13</sup>C-NMR can provide detailed structural information, including the chemical environments of protons and carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the amine (NH<sub>2</sub>) and C-N bonds.

-

Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns that can aid in structural elucidation.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Useful for purity determination and quantitative analysis.

-

Thin-Layer Chromatography (TLC): Can be employed for monitoring reactions and assessing purity.

Structure-Activity Relationships

The structural features of 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride contribute to its potential biological activities and medicinal chemistry applications.

Key Structural Features

-

Pyridine Ring: The pyridine nitrogen provides a hydrogen bond acceptor site and contributes to the compound's water solubility and potential for pi-pi stacking interactions with aromatic residues in protein targets.

-

Amine Group: The primary amine at the 3-position can participate in hydrogen bonding as both a donor and acceptor, potentially enhancing interactions with biological targets.

-

4,4-Dimethylpiperidine Moiety: This group introduces conformational rigidity and hydrophobicity, which can influence binding to receptor pockets. The tertiary amine in the piperidine ring can act as a hydrogen bond acceptor and may become protonated at physiological pH.

Structural Analogues

Structural modifications that could be explored to develop analogues with potentially different properties include:

-

Substitution at the amine position

-

Replacement of the pyridine ring with other heterocycles

-

Modification of the dimethyl groups on the piperidine ring

-

Introduction of additional substituents on the pyridine ring

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume